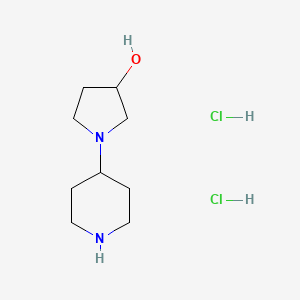

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMBSOSNZXXLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696200 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-95-3 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride and related compounds:

Key Observations:

Structural Variations: Ring Systems: The target compound’s piperidine-pyrrolidinol fusion contrasts with pyridinyl-piperidinol () or pyridine-pyrrolidine hybrids (). Functional Groups: The hydroxyl group in pyrrolidinol may enhance hydrogen bonding compared to non-polar substituents in fentanyl analogs () or methoxy groups in RS 67333 .

Pharmacological Profiles :

- RS 67333 and RS 39604 () are serotonin receptor ligands, suggesting that piperidinyl derivatives with aromatic substituents may target CNS receptors.

- Fentanyl analogs () demonstrate how piperidine-based structures with amide linkages can exhibit potent opioid activity, unlike the target compound’s hydroxylated structure .

Physicochemical Properties :

- Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.

- Molecular weight differences (e.g., 234.16 vs. 392.94 for para-chlorofentanyl) influence bioavailability and blood-brain barrier penetration .

Research Findings and Implications

- Receptor Specificity: Piperidine-pyrrolidinol hybrids may occupy a niche in designing selective receptor modulators, leveraging dual heterocyclic systems for enhanced affinity .

- Synthetic Challenges : The synthesis of strained azetidine-containing analogs () requires specialized protocols compared to more stable pyrrolidine/piperidine derivatives .

- Regulatory Considerations : Structural resemblance to controlled substances (e.g., fentanyl analogs) necessitates rigorous legal compliance during research .

Biological Activity

Overview

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound featuring both piperidine and pyrrolidine rings. Its structure suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry. The compound has been investigated for various biological activities, including its effects on cellular systems, interactions with enzymes, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies indicate that the compound may exhibit significant inhibitory activity against certain enzymes and cellular processes.

Antibacterial Activity

Research indicates that piperidine derivatives, including this compound, demonstrate antibacterial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis in various studies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has garnered attention. In particular, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The IC50 values for enzyme inhibition have been reported to be significant, showcasing the compound's potential therapeutic applications in conditions like Alzheimer's disease and other metabolic disorders .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms often involve the modulation of signaling pathways associated with cell survival and growth .

Comparative Analysis

To understand the unique biological profile of this compound, it is helpful to compare it with other piperidine and pyrrolidine derivatives:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Antibacterial, enzyme inhibition | Moderate inhibition of AChE, anticancer potential |

| Piperidine derivatives | Anesthetic, antidiabetic | Treatment of cocaine abuse |

| Pyrrolidine derivatives | Antimicrobial, anti-inflammatory | Diverse effects on metabolic pathways |

Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Salmonella typhi, with an IC50 value comparable to known antibiotics .

Study 2: Enzyme Inhibition

In another research effort, the compound was tested for its ability to inhibit AChE. The findings revealed that it effectively reduced enzyme activity at low concentrations, suggesting its potential utility in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.